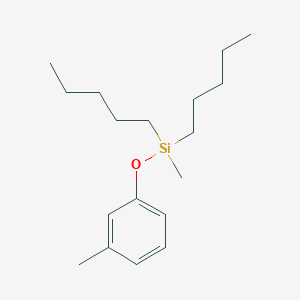amino}ethene-1-sulfonyl fluoride CAS No. 60538-09-2](/img/structure/B14619261.png)
2-{[2-(Fluorosulfonyl)ethyl](phenyl)amino}ethene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-(Fluorosulfonyl)ethylamino}ethene-1-sulfonyl fluoride is a chemical compound known for its unique structure and properties. This compound features a combination of fluorosulfonyl and phenyl groups, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-(Fluorosulfonyl)ethylamino}ethene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common method includes the reaction of phenylamine with ethylene sulfonyl fluoride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-(Fluorosulfonyl)ethylamino}ethene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride groups into sulfonamide or thiol groups.
Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyl group with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfonamides or thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-{2-(Fluorosulfonyl)ethylamino}ethene-1-sulfonyl fluoride has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules, including proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-{2-(Fluorosulfonyl)ethylamino}ethene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylbenzimidazole (TFMBI): Known for its ferroelectric properties and used in materials science.
Sulfonyl Fluorides: A broad class of compounds with similar reactivity, used in various chemical applications.
Uniqueness
This compound’s versatility and unique properties make it a valuable subject for ongoing scientific investigation and industrial application.
Propiedades
Número CAS |
60538-09-2 |
|---|---|
Fórmula molecular |
C10H11F2NO4S2 |
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
2-[N-(2-fluorosulfonylethenyl)anilino]ethanesulfonyl fluoride |
InChI |
InChI=1S/C10H11F2NO4S2/c11-18(14,15)8-6-13(7-9-19(12,16)17)10-4-2-1-3-5-10/h1-6,8H,7,9H2 |
Clave InChI |
SBAKUYLNDLVMNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(CCS(=O)(=O)F)C=CS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


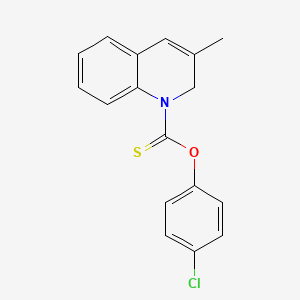
![Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)-](/img/structure/B14619195.png)
![{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B14619203.png)


![4-[(Butan-2-yl)amino]pent-3-en-2-one](/img/structure/B14619214.png)
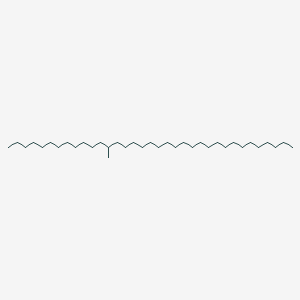
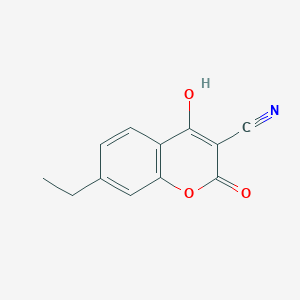
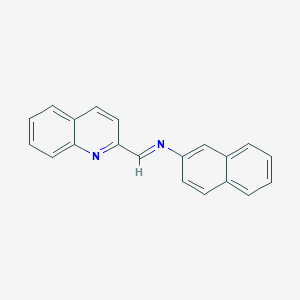

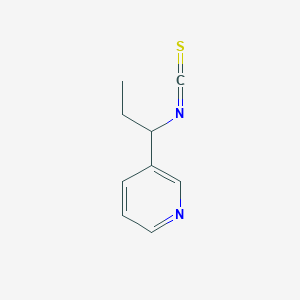
phosphanium chloride](/img/structure/B14619241.png)

